molecular formula C17H19NO3S B2552764 (E)-3-(furan-3-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1798406-82-2

(E)-3-(furan-3-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No.: B2552764
CAS No.: 1798406-82-2
M. Wt: 317.4
InChI Key: BSLAOCOMYABONO-ONEGZZNKSA-N
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Description

(E)-3-(furan-3-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and preclinical research. While specific biological data for this compound is the subject of ongoing investigation, its core structure is closely related to a class of compounds known to act as modulators of nicotinic acetylcholine receptors (nAChRs) . Research on analogous furan- and thiophene-containing acrylamides has demonstrated their potential as non-opioid agents for the relief of chronic neuropathic pain, such as that induced by chemotherapeutic drugs . The mechanism of action for related compounds involves allosteric modulation of specific nAChR subtypes, such as the α7 receptor, which plays a key role in the descending pain pathways and the cholinergic anti-inflammatory response . The structural features of this compound—incorporating both furan and thiophene heterocycles linked by an acrylamide backbone—provide a versatile scaffold for exploring interactions with various biological targets. This makes it a valuable chemical tool for researchers in neuroscience and pharmacology, particularly for studying novel mechanisms of action in models of chronic pain and inflammation. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-16(4-3-14-5-8-21-12-14)18-13-17(6-9-20-10-7-17)15-2-1-11-22-15/h1-5,8,11-12H,6-7,9-10,13H2,(H,18,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLAOCOMYABONO-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=COC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=COC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-3-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N1O2S1C_{17}H_{19}N_{1}O_{2}S_{1}, with a molecular weight of approximately 329.43 g/mol. The structure features a furan ring and a thiophene moiety, which are known for their diverse biological activities.

Anticancer Activity

Furan derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing furan rings can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Furan derivatives may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle proteins.
  • Case Studies :
    • Rangappa et al. reported that related furan derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
    • A study highlighted the ability of furan-based compounds to inhibit tumor growth in xenograft models, suggesting their potential for in vivo applications .

Antimicrobial Activity

The antimicrobial properties of furan derivatives have also been documented:

  • Broad-Spectrum Activity : Furan compounds demonstrate activity against a range of pathogens, including bacteria and fungi.
  • Research Findings :
    • NiloZanatta et al. demonstrated that furan 3-carboxamide derivatives showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi .
    • A specific derivative, (E)-3-(2-(furan-ylmethylene)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide, exhibited notable antimicrobial efficacy in laboratory settings .

Data Table: Summary of Biological Activities

Activity Type Compound Target Organisms/Cells Effect Reference
AnticancerFuran DerivativeBreast Cancer CellsInhibition of proliferation
AnticancerFuran DerivativeColon Cancer CellsInduction of apoptosis
AntimicrobialFuran 3-Carboxamide DerivativeGram-positive BacteriaAntimicrobial activity
Antimicrobial(E)-3-(2-(furan-ylmethylene)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamideFungiSignificant inhibition

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity: The target compound’s combination of furan, thiophene, and pyran is distinct from analogs featuring pyrimidine (e.g., ) or pyrazole (e.g., ).
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance solubility and stability.
  • Synthetic Complexity : The tetrahydro-2H-pyran scaffold in the target compound likely requires multi-step synthesis, compared to simpler acrylamide derivatives .

Q & A

Q. What strategies mitigate by-product formation during synthesis?

  • Methodology :
  • By-Product Identification : Use LC-MS to detect dimers or oxidized species.
  • Additive Screening : Introduce scavengers (e.g., DIEA) to neutralize acidic by-products.
  • Temperature Gradients : Optimize cooling during exothermic steps to prevent thermal degradation .

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